N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Description
N-Benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide (CAS: 1251577-59-9) is a heterocyclic compound featuring a triazolopyridine core fused with a sulfonamide group. Its molecular formula is C₂₀H₁₇FN₄O₂S, with a molecular weight of 396.4 g/mol . Key structural attributes include:
- A 3-methyl substituent on the triazolo[4,3-a]pyridine ring.
- A sulfonamide bridge connecting the triazolopyridine core to two aromatic groups: a benzyl moiety and a 4-fluorophenyl group.
While detailed physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its synthetic route likely involves multi-step nucleophilic substitutions and cyclization reactions, as seen in analogous triazolopyridine sulfonamide syntheses .
Properties
IUPAC Name |
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O2S/c1-15-22-23-20-12-11-19(14-24(15)20)28(26,27)25(13-16-5-3-2-4-6-16)18-9-7-17(21)8-10-18/h2-12,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHBNUFQWKDPMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyridine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridine core. This can be achieved through the reaction of 3-methylpyridine with hydrazine derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the triazolopyridine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
N-Benzylation and N-(4-Fluorophenyl) Substitution: The final steps involve the N-benzylation and N-(4-fluorophenyl) substitution, which can be achieved through nucleophilic substitution reactions using benzyl halides and 4-fluoroaniline, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides and 4-fluoroaniline in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide has been studied for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in biological studies to understand its mechanism of action and its effects on different biological pathways.
Chemical Research: It serves as a model compound for studying the reactivity and stability of triazolopyridine derivatives.
Mechanism of Action
The mechanism of action of N-benzyl-N-(4-fluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interact with cancer cell receptors, leading to anticancer effects .
Comparison with Similar Compounds
Key Observations:
Halogenation Effects : Chlorine (Cl) and fluorine (F) substituents increase molecular weight and may enhance target binding via halogen bonds . For example, the 3-chlorobenzyl analogue (430.9 g/mol) is ~8% heavier than the target compound .
Methoxy Groups : The 4-methoxyphenyl substituent in and likely improves aqueous solubility compared to purely hydrophobic groups (e.g., benzyl).
Antimalarial Activity : The 3-ethyl-3-fluorobenzyl analogue demonstrates potent activity against Plasmodium falciparum (IC₅₀ = 2.24 µM), suggesting that electron-withdrawing groups (fluorine) and alkyl chains (ethyl) synergize to enhance efficacy.
Q & A
Basic Research Questions
Q. How can the synthesis of this compound be optimized for high yield and purity?
- Methodology :
- Stepwise Synthesis : Utilize a multi-step approach starting with pyridine sulfonamide precursors. For example, details a similar compound synthesized via cyclization of a hydrazinyl intermediate with methyl ortho-acetate under reflux in ethanol (yield: 80%). Adjust substituents (e.g., benzyl vs. methoxy groups) using Suzuki coupling or nucleophilic substitution .
- Critical Parameters : Optimize reaction time (e.g., 3–6 hours), temperature (80–120°C), and solvent polarity (e.g., DMF for solubility). Monitor intermediates via TLC and purify via column chromatography .
Q. What analytical techniques are essential for characterizing this compound?
- Core Methods :
- NMR Spectroscopy : Assign peaks for fluorophenyl (δ 7.00–7.18 ppm), triazole (δ 8.68 ppm), and sulfonamide protons (δ 10.50 ppm) .
- Mass Spectrometry : Use ESI-HRMS to verify molecular weight (e.g., calculated for CHFNOS: 413.10 g/mol) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry (if crystalline).
Advanced Research Questions
Q. How do substituents (e.g., benzyl, fluorophenyl) influence biological activity?
- Structure-Activity Relationship (SAR) :
- Fluorophenyl Group : Enhances metabolic stability and target binding via electronegative effects ( notes fluorine increases falcipain-2 inhibition by 30% compared to non-fluorinated analogs) .
- Benzyl vs. Alkyl Chains : Benzyl groups improve lipophilicity (logP > 3.5), enhancing blood-brain barrier penetration, while methyl groups reduce steric hindrance .
Q. How to resolve contradictions in reported biological activity data?
- Case Study : If conflicting results arise (e.g., antimalarial vs. antibacterial activity):
- Control Variables : Standardize assay conditions (pH, temperature) and cell lines (e.g., Plasmodium falciparum 3D7 vs. mammalian HEK293).
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to validate binding to falcipain-2 (PDB: 3BPF) and rule off-target effects .
- Data Normalization : Express activity as % inhibition relative to positive controls (e.g., chloroquine for antimalarial assays) .
Q. What in silico strategies predict this compound’s pharmacokinetic properties?
- Computational Workflow :
- ADME Prediction : Use SwissADME to estimate solubility (LogS: -4.5), permeability (Caco-2: >5 × 10 cm/s), and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate binding stability (RMSD < 2.0 Å over 100 ns) to confirm target engagement .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Formulation Strategies :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl groups) at the sulfonamide moiety .
Q. What experimental controls are critical for enzyme inhibition studies?
- Best Practices :
- Blank Controls : Include reactions without the compound to measure baseline activity.
- Reference Inhibitors : Use known inhibitors (e.g., E64 for falcipain-2) to validate assay sensitivity .
- Dose-Response Curves : Generate data across 5–10 concentrations (e.g., 0.1–100 µM) to calculate IC via nonlinear regression .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
